溴亚甲基双膦酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

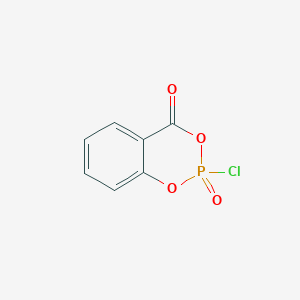

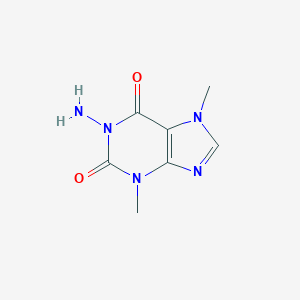

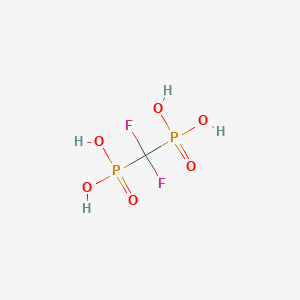

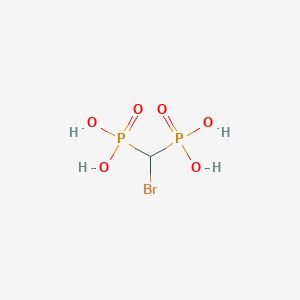

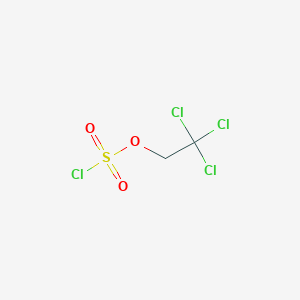

Bromomethylenebis(phosphonic acid) is a synthetic compound belonging to the class of bisphosphonates. Bisphosphonates are characterized by two phosphonate groups (PO(OH)2) attached to a central carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

科学研究应用

Bromomethylenebis(phosphonic acid) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in bone-related diseases.

Industry: Utilized in the production of polymers, catalysts, and other industrial materials .

作用机制

Target of Action

Bromomethylenebis(phosphonic acid) belongs to the class of drugs known as bisphosphonates . The primary targets of bisphosphonates are diseases of bone, tooth, and calcium metabolism . They have been developed for use in various diseases of bone, tooth, and calcium metabolism .

Mode of Action

Bisphosphonates, including Bromomethylenebis(phosphonic acid), inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bromomethylenebis(phosphonic acid) affects the biochemical pathways involved in bone resorption . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Thus, all known biosynthetic gene clusters for phosphonate and phosphinate natural products contain the gene encoding PEP phosphomutase .

Pharmacokinetics

Bisphosphonates, in general, are known to have strong affinity for metal ions . The P-C-P bond of the bisphosphonates is stable to heat and most chemical reagents, and completely resistant to enzymatic hydrolysis . They have a strong affinity for metal ions .

Result of Action

The result of Bromomethylenebis(phosphonic acid)'s action is the inhibition of bone resorption . This leads to a decrease in osteoclast activity and promotes osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .

Action Environment

The action environment of Bromomethylenebis(phosphonic acid) is primarily within the bone tissue, where it binds to hydroxyapatite and inhibits osteoclast activity The stability of the p-c-p bond of bisphosphonates to heat and most chemical reagents suggests that it may be relatively stable under a variety of environmental conditions .

准备方法

Synthetic Routes and Reaction Conditions

Bromomethylenebis(phosphonic acid) can be synthesized through the dealkylation of dialkyl phosphonates. One common method involves the use of bromotrimethylsilane (BTMS) followed by desilylation with water or methanol. This method is favored due to its convenience, high yields, and mild conditions .

Industrial Production Methods

Industrial production of bromomethylenebis(phosphonic acid) typically involves large-scale synthesis using the BTMS method. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

化学反应分析

Types of Reactions

Bromomethylenebis(phosphonic acid) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly with halogens, are common.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing and reducing agents for other transformations. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the specific reagents and conditions used .

相似化合物的比较

Similar Compounds

Similar compounds to bromomethylenebis(phosphonic acid) include:

Phosphoric acid: R-O-P(O)(OH)2

Phosphinic acid: R-P(H)(O)(OH)

Other bisphosphonates: Compounds with two phosphonate groups attached to a central carbon atom .

Uniqueness

Bromomethylenebis(phosphonic acid) is unique due to its specific structure and chemical properties, which confer high stability and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it particularly valuable in both scientific research and industrial applications .

属性

IUPAC Name |

[bromo(phosphono)methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWYLXFNPONGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147443 |

Source

|

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-21-1 |

Source

|

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)